molecular formula C25H27NO7S B301468 ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

Cat. No. B301468
M. Wt: 485.6 g/mol
InChI Key: PJORLPZIFIIVEM-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate, also known as ETT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. ETT belongs to the class of thiophene-based compounds and has shown promising results in various studies involving biological systems.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate involves the inhibition of various enzymes and proteins involved in cellular processes. ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and inflammation. The inhibition of these enzymes and proteins by ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate leads to the suppression of various cellular processes, ultimately resulting in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has been found to have various biochemical and physiological effects on biological systems. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has also been found to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. In addition, ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has been found to possess anti-inflammatory and antioxidant properties, which can help in reducing oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

Ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate is also stable under various experimental conditions, making it suitable for various applications in scientific research. However, the limitations of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate include its relatively high cost and limited availability in the market.

Future Directions

There are several future directions for the research and development of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate. One direction is to further explore its potential applications in drug development, particularly in the treatment of cancer and inflammation. Another direction is to investigate its potential as a fluorescent probe for the detection of biological molecules. Additionally, the development of new and efficient synthesis methods for ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate can help in reducing its cost and increasing its availability in the market.
Conclusion:
In conclusion, ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate is a synthetic compound that has shown promising results in various studies involving biological systems. Its potential applications in drug development, particularly in the treatment of cancer and inflammation, make it a promising candidate for further research and development. The synthesis method of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has been optimized to yield high purity and yield, making it suitable for various applications in scientific research. However, the limitations of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate include its relatively high cost and limited availability in the market. Further research and development of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate can lead to the discovery of new and efficient treatments for various diseases.

Synthesis Methods

The synthesis of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate involves a multistep process that starts with the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile to form a cyanoenone intermediate. The intermediate is then reacted with ethoxyaniline and thiophene-3-carboxylic acid to give the final product, ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate. The synthesis of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has been optimized to yield high purity and yield, making it suitable for various applications in scientific research.

Scientific Research Applications

Ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has been extensively studied for its potential applications in drug development. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer. ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. In addition, ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has been studied for its potential use as a fluorescent probe for the detection of biological molecules.

properties

Product Name

ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

Molecular Formula

C25H27NO7S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C25H27NO7S/c1-6-32-17-10-8-16(9-11-17)26-24-21(25(28)33-7-2)22(27)20(34-24)14-15-12-18(29-3)23(31-5)19(13-15)30-4/h8-14,26H,6-7H2,1-5H3/b20-14-

InChI Key

PJORLPZIFIIVEM-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)C(=O)OCC

Origin of Product

United States

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